molecular formula C12H14N2O3 B3034746 Cyclo(Ala-Tyr) CAS No. 21754-26-7

Cyclo(Ala-Tyr)

Cat. No.: B3034746
CAS No.: 21754-26-7
M. Wt: 234.25 g/mol
InChI Key: MFUNIDMQFPXVGU-XVKPBYJWSA-N
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Description

Cyclo(Ala-Tyr), also known as cycloalanyl-tyrosyl, is a cyclic dipeptide composed of alanyl (alanine) and tyrosyl (tyrosine) residues. This compound is characterized by the formation of a ring structure between the alanine and tyrosine residues. Cyclo(Ala-Tyr) is a member of the diketopiperazine family, which are cyclic dipeptides known for their diverse biological activities and structural simplicity .

Mechanism of Action

Target of Action

Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a type of cyclic dipeptide (CDP) or diketopiperazine (DKP) compound It’s worth noting that cdps are known to exhibit a broad range of biological and pharmacological activities such as antibacterial, antifungal, antiviral, and immunosuppressive activities .

Mode of Action

It is known that cdps are produced by cyclodipeptide synthases (cdpss), which hijack aminoacyl-trnas from the ribosomal machinery for cyclodipeptide formation . This suggests that Cyclo(Ala-Tyr) might interact with its targets in a similar manner.

Biochemical Pathways

Cyclo(Ala-Tyr) is synthesized by CDPSs, which are mainly found in bacteria . These enzymes use aminoacyl-tRNAs from the ribosomal machinery to form cyclodipeptides . The production of Cyclo(Ala-Tyr) is a part of the broader biochemical pathway of tryptophan-containing cyclodipeptide biosynthesis .

Pharmacokinetics

It’s important to note that peptides generally have limitations such as short half-life, rapid metabolism, and poor oral bioavailability . Modifications can be employed to improve the pharmacokinetic properties of peptides .

Result of Action

Cdps are known to exhibit a broad range of biological and pharmacological activities . For example, some CDPs have been found to inhibit the growth of certain plant pathogens .

Action Environment

It’s worth noting that the production of cdps like cyclo(ala-tyr) can be influenced by the microbial machinery, highlighting the potential role of environmental factors in their biosynthesis .

Biochemical Analysis

Biochemical Properties

Cyclo(Ala-Tyr) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the unique ring structure of Cyclo(Ala-Tyr), which can influence its binding affinity and activity . It has been reported to exhibit antioxidant, anti-aging, and anti-inflammatory activities, making it a compound of interest in drug research and beauty applications .

Cellular Effects

Cyclo(Ala-Tyr) has been shown to exert effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Cyclo(Ala-Tyr) is complex and involves interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(Ala-Tyr) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Cyclo(Ala-Tyr) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Ala-Tyr) can be synthesized through chemical synthesis methods. A common strategy involves the use of amino acid protecting groups. The side chain groups of the reactants are first protected, followed by the coupling of alanine and tyrosine residues through hydrazide coupling and cyclization reactions. Finally, the protecting groups are removed to obtain the target product .

Industrial Production Methods

In industrial settings, enzymatic synthesis methods have been developed for the production of Cyclo(Ala-Tyr). An efficient enzymatic cascade involving L-amino acid ligase from Bacillus subtilis and polyphosphate kinase from Sulfurovum lithotrophicum has been used to produce Cyclo(Ala-Tyr) in one pot. This method offers high yield and productivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Ala-Tyr) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the alanine and tyrosine residues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize Cyclo(Ala-Tyr).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclo(Ala-Tyr) can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Cyclo(Ala-Tyr) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cyclo(Ala-Tyr) can be compared with other similar cyclic dipeptides, such as:

These compounds share structural similarities with Cyclo(Ala-Tyr) but differ in their specific amino acid residues, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties

Properties

CAS No.

21754-26-7

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1

InChI Key

MFUNIDMQFPXVGU-XVKPBYJWSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O

SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(Ala-Tyr)
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Cyclo(Ala-Tyr)
Reactant of Route 3
Cyclo(Ala-Tyr)
Reactant of Route 4
Cyclo(Ala-Tyr)
Reactant of Route 5
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Reactant of Route 6
Cyclo(Ala-Tyr)

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